molecular formula C10H20O2 B1216090 Terpin CAS No. 80-53-5

Terpin

Cat. No.: B1216090
CAS No.: 80-53-5
M. Wt: 172.26 g/mol
InChI Key: RBNWAMSGVWEHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Monoterpene Alcohols in Natural Products Research

Monoterpenes are a class of natural products derived from two isoprene (B109036) units, giving them a molecular formula of C₁₀H₁₆ wikipedia.org. Monoterpene alcohols are oxygen-containing derivatives of monoterpenes, where a hydroxyl group (-OH) is present. These compounds are abundant in nature, particularly in plants, and are key components of essential oils wikipedia.orgresearchgate.netmdpi.com. Monoterpene alcohols exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic properties, making them subjects of significant interest in natural products research and medicinal chemistry researchgate.netmdpi.combohrium.com. Examples of other monoterpene alcohols include alpha-terpineol (B3430122) and borneol bohrium.comfishersci.ca.

Historical Context of Terpin (B149876) Studies

The study of terpenes, including compounds like this compound, has a history dating back to the 19th century. The term "terpene" was coined in 1866 to categorize hydrocarbons with the empirical formula C₁₀H₁₆ wikipedia.org. Early chemical research in the 19th century focused on isolating and characterizing active natural products from plants lumirlab.com. This compound hydrate (B1144303) was physiologically investigated as early as 1855 wikipedia.org. It was historically derived from sources such as turpentine, oregano, thyme, and eucalyptus wikipedia.orgdrugbank.comtargetmol.com. Its use as an expectorant was noted in the late 19th century in the United States wikipedia.orgpeoplespharmacy.com. The synthesis of this compound from other volatile oils like geraniol (B1671447) and linalool (B1675412) by adding dilute acids was also explored wikipedia.org.

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound and other monoterpene alcohols continue to be relevant for several reasons. Their natural abundance and diverse biological activities make them potential candidates for the development of new biologically active compounds researchgate.netbohrium.com. While this compound hydrate was removed from marketed medications in the U.S. in the 1990s due to a lack of evidence of safety and effectiveness for its historical use as an expectorant, it can still be prepared by compounding pharmacies wikipedia.orgdrugbank.compeoplespharmacy.com.

Furthermore, research continues into the potential therapeutic applications of this compound and related compounds. For instance, recent research has explored this compound as a potential candidate for therapies for Adult Polyglucosan Body Disease (APBD) by investigating its ability to reduce glycogen (B147801) synthase activity and polyglucosan accumulation in cell models apbdrf.org. Studies also investigate the effects of related compounds like terpinen-4-ol on cellular processes nih.gov. The synthesis of this compound and its derivatives, such as terpineol (B192494) fatty acid esters, is also an area of study, particularly concerning their properties like transdermal penetration enhancement chembk.com. This compound's role as a pharmaceutical intermediate is also recognized ontosight.ai.

Here is a table summarizing some key properties of this compound:

PropertyValueSource
Chemical FormulaC₁₀H₂₀O₂ nih.govontosight.ai
Molar Mass172.26 g/mol (anhydrous) nih.govwikipedia.org 190.28 g/mol (hydrate) northernsynthesis.eudrugbank.com nih.govnorthernsynthesis.euwikipedia.orgdrugbank.com
Physical StateSolid (crystalline powder) nih.govontosight.ainorthernsynthesis.eu
Melting Point158-159 °C (trans-form) nih.govdrugfuture.com 104-105 °C (anhydrous cis-form) drugfuture.com 116-117 °C (cis-form hydrate) drugfuture.com 116-120 °C (general) ontosight.ai nih.govontosight.aidrugfuture.com
Solubility (at 20°C)Slightly soluble in water (1 mg/mL) nih.gov Soluble in organic solvents (ethanol, chloroform) ontosight.ai 1g in 250 ml water drugfuture.com 1g in 13 ml methanol (B129727) drugfuture.com 1g in 13 ml ethyl acetate (B1210297) drugfuture.com 1g in 77 ml benzene (B151609) drugfuture.com 1g in 290 ml carbon tetrachloride drugfuture.com 1g in 250 ml carbon disulfide drugfuture.com nih.govontosight.aidrugfuture.com
PubChem CID6651 (anhydrous) nih.govthegoodscentscompany.com 17141 (hydrate) nih.govcenmed.com nih.govthegoodscentscompany.comnih.govcenmed.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023643, DTXSID401031800, DTXSID501031803
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mg/mL at 20 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-53-5, 565-48-0, 565-50-4, 2451-01-6
Record name Terpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-p-Menthan-1,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpin, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERPIN HYDRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TERPIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menthane-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERPIN, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Terpin and Its Derivatives

Acid-Catalyzed Hydration of α-Pinene

The acid-catalyzed hydration of α-pinene is a significant route for terpin (B149876) synthesis. This process typically involves the addition of water across the double bond of α-pinene in the presence of an acid catalyst. evitachem.com

Mechanism of Protonation and Carbocation Intermediate Formation

The mechanism begins with the protonation of the double bond in α-pinene by an acid catalyst. evitachem.com This protonation leads to the formation of a carbocation intermediate. evitachem.com

Nucleophilic Attack by Water and Stabilization

Following the formation of the carbocation, water molecules act as nucleophiles, attacking the positively charged carbon center. evitachem.com This nucleophilic attack forms a hydroxyl bond. evitachem.com The resulting structure then undergoes rearrangement and stabilization processes, potentially involving intramolecular hydrogen bonding, to form this compound hydrate (B1144303). evitachem.com

Optimization of Reaction Conditions (e.g., Temperature, Acid Concentration)

Optimizing reaction conditions is crucial for maximizing this compound yield and selectivity while minimizing by-product formation. Factors such as temperature, acid concentration, and reaction time significantly influence the outcome. For instance, when using boric acid-citric acid complexes to catalyze α-pinene hydration, the selectivity of terpineol (B192494) (a dehydration product of this compound) decreased significantly at temperatures above 70 °C. mdpi.com Conversely, the conversion of α-pinene reached high levels (99.4% at 60 °C and 100% at 70 °C) within this temperature range. mdpi.com The concentration of the acid catalyst also plays a vital role. Studies have shown that increasing the dosage of acetic acid can increase α-pinene conversion and terpineol content, although selectivity may decrease beyond a certain ratio. mdpi.com

Use of Composite Catalysts (e.g., Tartaric Acid–Boric Acid)

The use of composite catalysts has been explored to improve the efficiency and environmental profile of α-pinene hydration. Composite catalysts composed of α-hydroxycarboxylic acids and boric acid have shown promising results. mdpi.comresearchgate.net Specifically, the combination of boric acid and tartaric acid has demonstrated high catalytic activity in the hydration of α-pinene. mdpi.comresearchgate.net Another effective composite catalyst involves boric acid and mandelic acid, which can catalyze the reaction without the need for organic solvents under optimal conditions, achieving high conversion rates of α-pinene and good selectivity for terpineol. mdpi.comresearchgate.net Ternary composite catalysts, including α-hydroxy acids, phosphoric acid, and acetic acid, have also shown good catalytic performance. researchgate.netnih.gov

Table 1: Examples of Composite Catalyst Performance in α-Pinene Hydration

Catalyst Systemα-Pinene:Water:Acetic Acid:AHA:Boric Acid Mass RatioTemperature (°C)Time (h)α-Pinene Conversion (%)Terpineol Selectivity (%)
Tartaric Acid–Boric Acid10:10:25:0.5:0.4602496.158.7
Mandelic Acid–Boric Acid- (solvent-free)Optimal-96.155.5
Citric Acid–Phosphoric Acid–Acetic Acid1:2.5:1:(0.1–0.05):0.057012–159648.1 (α-terpineol)

Minimizing Exothermicity and Energy Consumption

Traditional methods using strong acids like sulfuric acid can be highly exothermic and energy-intensive, leading to environmental concerns and complicating downstream processing. nih.gov The use of composite catalysts, such as the tartaric acid–boric acid system, can facilitate the synthesis of this compound hydrate at milder temperatures (e.g., 20–25 °C), which helps to minimize intense heat release during the reaction. mdpi.com This contributes to a less exothermic process and potentially lower energy consumption compared to methods requiring higher temperatures or stronger acids.

Synthesis from Other Volatile Oils (e.g., Geraniol (B1671447), Linalool)

This compound can also be prepared from other volatile oils, including geraniol and linalool (B1675412), by treating them with dilute acids, such as 5% sulfuric acid. wikipedia.org Geraniol and linalool are acyclic monoterpenoids that can undergo cyclization and hydration in the presence of acid catalysts to form cyclic products like this compound. scribd.com Biotransformation using microorganisms, such as the white rot fungus Polyporus brumalis, has also shown the ability to transform geraniol into cyclic compounds like p-menthane-3,8-diol (B45773), a related structure to this compound. nih.gov

Synthesis of this compound Derivatives

Oxidation Reactions to Form Terpinene and Related Compounds

This compound can be oxidized to form terpinene and other related compounds. Common oxidizing agents used in these reactions include potassium permanganate (B83412) and chromic acid. Terpinenes are a group of isomeric hydrocarbons classified as monoterpenes, sharing the same molecular formula and carbon framework but differing in the position of carbon-carbon double bonds. wikipedia.org This group includes α-terpinene, β-terpinene, γ-terpinene, and δ-terpinene (also known as terpinolene). wikipedia.org

Reduction Reactions to Form Terpinolene

Reduction of this compound can lead to the formation of terpinolene. Reducing agents such as lithium aluminum hydride are utilized in these transformations. Terpinolene is a p-menthadiene with double bonds at positions 1 and 4(8). flybase.orgnih.gov

Substitution Reactions (e.g., with Halogens) to Form Halogenated Derivatives

This compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives. Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions. Substitution reactions can be used to prepare various terpene derivatives. researchgate.net

Dehydration Reactions to Terpineol Isomers

Dehydration of this compound hydrate is a common method for synthesizing terpineol isomers. mdpi.com This reaction typically involves heating this compound hydrate under acidic conditions. evitachem.com Terpineol synthesized via the dehydration of this compound hydrates is a mixture of isomers, primarily α-terpineol, β-terpineol, and γ-terpineol. mdpi.comthegoodscentscompany.comresearchgate.net The ratio of these isomers can vary, with α-terpineol often being the major constituent. mdpi.comthegoodscentscompany.com Dilute aqueous acids, such as sulfuric acid, are commonly used as catalysts for this dehydration. mdpi.comgoogle.com The concentration of the acid and the reaction conditions influence the outcome and yield of the terpineol isomers. mdpi.com

Isomerization Reactions to Fenchol (B156177) or Borneol

Under certain conditions, this compound may undergo isomerization reactions that produce by-products such as fenchol or borneol. evitachem.comresearchgate.netresearchgate.net These reactions are influenced by factors such as temperature and the specific acid catalyst employed during synthesis. evitachem.com Isomerization can occur via the formation of terpinene carbocations. researchgate.netresearchgate.net

Synthesis of 1,8-Diamino-p-Menthane (B1222041) from this compound Monohydrate

1,8-Diamino-p-menthane can be synthesized from this compound monohydrate. atlantis-press.com One method involves reacting this compound monohydrate with sodium azide (B81097) catalyzed by sulfuric acid, followed by hydrogenation catalyzed by a Lindlar catalyst. atlantis-press.com This process has been reported to achieve a yield of 63.1%. atlantis-press.com Another approach utilizes a Ritter reaction with this compound monohydrate and acetonitrile (B52724) catalyzed by sulfuric acid to form 1,8-diacetamide-p-menthane, which is then reduced with sodium borohydride (B1222165) to yield menthane diamine. atlantis-press.com this compound hydrate is listed as a possible raw material for the preparation of 1,8-diamino-p-menthane by reacting it with hydrogen cyanide and sulfuric acid. google.comgoogle.com

Biological Activities and Pharmacological Potential of Terpin and Terpenoids

General Biological Activities of Terpenes and Their Derivatives

Terpenes and terpenoids possess a broad spectrum of biological activities, contributing to their significant roles in both plants and potential applications in human health. In plants, they are involved in ecological interactions, serving as defense mechanisms against herbivores and pathogens, attracting pollinators, and potentially facilitating plant-plant communication e3s-conferences.orgwikipedia.orgnih.gov.

Research has revealed numerous biological activities of terpenes and terpenoids with potential therapeutic benefits. These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiallergic properties nih.govnih.govresearchgate.net. They have also been investigated for roles as neuroprotective agents and in modulating immune responses researchgate.netphcogres.com. The diverse structures of terpenoids contribute to their varied effects and mechanisms of action researchgate.net.

Mechanisms of Biological Action of Terpenoids

The biological effects of terpenoids are mediated through various complex mechanisms at the cellular and molecular levels e3s-conferences.orgresearchgate.net.

Modulation of Cellular Metabolism and Biosynthetic Processes

Terpenoids can influence cellular metabolism and biosynthetic pathways. While the search results don't provide specific details on how Terpin (B149876) directly modulates these processes, terpenoids in general have been shown to impact various cellular activities. For instance, some terpenoids are involved in regulating cell growth and gene activity in plants e3s-conferences.org. Their biosynthesis in plants occurs via pathways such as the mevalonic acid (MVA) pathway and the 2C-methyl-d-erythritol-4-phosphate (MEP) pathway, which are fundamental metabolic routes nih.gov.

Interactions with Signaling Cascades (e.g., MAPK)

Terpenoids are known to modulate cellular signaling pathways involved in various physiological and pathological processes e3s-conferences.org. A key area of research focuses on their interactions with mitogen-activated protein kinase (MAPK) signaling cascades e3s-conferences.orgnih.gov. The MAPK pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis e3s-conferences.orgnih.govnih.gov.

Studies have indicated that terpenoids can modulate MAPK signaling. For example, some terpenoids have been shown to affect the phosphorylation levels of kinases within the MAPK pathway, thereby influencing downstream cellular responses nih.govmdpi.com. This modulation of signaling cascades is considered a significant mechanism by which terpenoids exert their biological effects, including potential anticancer activities nih.govnih.govmdpi.comresearchgate.netfrontiersin.org.

Specific Pharmacological Research Areas

Terpenoids are being actively researched for their potential in several pharmacological areas.

Antimicrobial Activities

The antimicrobial potential of terpenes and their derivatives is a well-documented area of research nih.govnih.govencyclopedia.pubmdpi.commonash.edu. Many terpenoids exhibit activity against a range of microorganisms, including bacteria and fungi mdpi.com.

Terpenoids, including monoterpenes and sesquiterpenes, have demonstrated antibacterial effects against both antibiotic-susceptible and antibiotic-resistant bacteria nih.govmdpi.comfrontiersin.org. Their mechanisms of action are often multi-targeted, which may contribute to a lower likelihood of resistance development compared to some conventional antibiotics mdpi.com.

One of the primary mechanisms involves the disruption of bacterial cell membranes. Terpenoids, due to their lipophilicity, can penetrate the phospholipid bilayer of bacterial membranes, leading to loss of essential intracellular components and disruption of physiological activities nih.govencyclopedia.pubmdpi.com. This damage to the cell membrane can ultimately result in bacterial cell death encyclopedia.pub.

In addition to membrane disruption, some terpenoids can inhibit protein synthesis in bacteria by interfering with processes in the synthesis pathway encyclopedia.pub.

Research findings highlight the antibacterial activity of various terpenes found in essential oils. For example, studies have evaluated the activity of compounds like alpha-terpineol (B3430122) and alpha-pinene (B124742) against both Gram-negative and Gram-positive bacterial strains mdpi.com. While some terpenes like alpha-pinene may not show significant growth inhibitory activity on their own against certain bacteria, oxygenated terpenoids, such as alcoholic and phenolic terpenes, generally exhibit stronger antimicrobial effects mdpi.com. The combination of different terpenoid components can also lead to synergistic or additive antibacterial effects frontiersin.orgmdpi.com.

Data from research on the antibacterial activity of terpenoids, often presented as Minimum Inhibitory Concentration (MIC) values, illustrate their potency against specific bacterial strains. For instance, studies have shown varying degrees of effectiveness of different terpenoids against bacteria like Escherichia coli and Staphylococcus aureus mdpi.comfrontiersin.org.

Here is an example of how such data might be presented in a table, based on the search results mentioning specific compounds and bacteria:

CompoundBacterial StrainActivity/MechanismSource
1,8-cineoleAcinetobacter baumannii, Candida albicans, MRSA, Escherichia coliCell membrane destruction encyclopedia.pub
CinnamaldehydeSalmonella typhimurium, E. coli O157:H7, Pseudomonas fluorescence, Brochotrix thermophacta, Staphylococcus aureusMembrane damage, Inhibition of protein synthesis (FtsZ) encyclopedia.pub
CarvacrolStaphylococcus aureus, E. coliAntibacterial action, Membrane damage (K+ and ATP release) nih.govencyclopedia.pub
ThymolStaphylococcus aureus, C. albicansAntibacterial action, Targets cell membrane (inhibits H+-ATPase) nih.govencyclopedia.pub
EugenolStaphylococcus aureus, C. albicansAntibacterial action, Targets cell membrane (inhibits H+-ATPase) nih.govencyclopedia.pub
LimoneneEscherichia coli, Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalisMembrane damage, MIC values reported encyclopedia.pubmdpi.com
alpha-PineneEscherichia coli, Staphylococcus aureusSynergistic effects with antibiotics reported frontiersin.orgmdpi.com
delta-CareneEscherichia coli, Staphylococcus aureusSynergistic effects with antibiotics reported frontiersin.org

The potential of terpenoids, including this compound and its related compounds, in overcoming antibiotic resistance through these diverse mechanisms is an active area of investigation mdpi.commonash.edu.

Antifungal Effects and Mechanisms

Terpenes and terpenoids have attracted attention for their ability to inhibit human pathogenic fungi. researchgate.net Research highlights a diverse array of these compounds with potent antifungal activity, suggesting their potential as therapeutic agents for combating fungal infections. researchgate.net

Mechanisms through which terpenes exert their antifungal effects include the disruption of fungal cell membranes, interference with fungal cell wall synthesis, inhibition of fungal enzymes, and modulation of fungal gene expression. researchgate.net For instance, studies on carvacrol, a terpenoid phenol, and related compounds have revealed dose-dependent calcium ion bursts linked to antifungal effectiveness, suggesting the activation of specific signaling pathways rather than just non-specific membrane disruption. researchgate.netnih.gov Another study focusing on α-terpineol and terpinen-4-ol, key components of tea tree oil, demonstrated their effectiveness against Aspergillus niger by inducing morphological damage and metabolic changes in the fungus. researchgate.net α-terpineol, in particular, caused significant leakage of cytoplasm and distortions in hyphae and spores of Aspergillus ochraceus. nih.gov

Antiviral Potential

Terpenoids represent a diverse class of phytochemicals with significant potential as antiviral agents against a broad spectrum of viruses, including both enveloped and non-enveloped types. bsmiab.orgbibliomed.orgresearchgate.net Their antiviral mechanisms involve interfering with viral entry and replication, as well as modulating host immune responses. bsmiab.orgbibliomed.orgresearchgate.net

Research indicates that terpenoid compounds can hinder viral adsorption and invasion into host cells during the early stages of infection, thereby impeding viral replication after cell entry. bsmiab.orgresearchgate.net Studies have explored the activity of terpenoids against various viruses, including HIV, influenza viruses, hepatitis viruses, herpesviruses, and coronaviruses. bsmiab.orgresearchgate.net For example, certain phorbol (B1677699) ester derivatives, which are terpenoid compounds, have shown anti-HIV-1 potential by inhibiting viral replication, believed to involve the activation of protein kinase C isoenzymes. bsmiab.orgresearchgate.net

Anti-inflammatory Properties

Terpenes and terpenoids have demonstrated anti-inflammatory properties, making them attractive subjects for research into alternative treatments for inflammatory diseases. researchgate.netnih.govmdpi.comresearchgate.net Their anti-inflammatory activity involves several molecular targets, including pro-inflammatory cytokines, transcription factors, and inflammatory mediators. nih.gov

Structural Modifications and Anti-inflammatory Effects

Studies have explored the impact of structural modifications on the anti-inflammatory activity of terpenes and terpenoids. Systematic chemical modifications of abundant triterpenes from plants like Calendula officinalis have resulted in new terpenoids with improved anti-inflammatory potencies. nih.gov These modifications, often involving changes to rings or the addition of functional groups, can influence properties like polarity, water affinity, and hydrogen bonding, which in turn affect their biological activity. nih.govscielo.br Research into the structure-activity relationship of terpenes with anti-inflammatory profiles suggests that modified terpenes hold promise for the development of new anti-inflammatory drugs. nih.gov

Interactions with Inflammatory Pathways and Receptors

Terpenes and terpenoids interact with various inflammatory pathways and receptors. nih.govmdpi.com A general effect observed in many studies is the reduction of pro-inflammatory cytokine expression. nih.gov For instance, some terpenes like D-Limonene, α-Phellandrene, Terpinolene, Borneol, and Linalool (B1675412) have been shown to reduce the expression of TNF-α, IL-1, and IL-6 in macrophage cell lines. nih.gov

Inflammatory mediators activate signal transduction pathways, including the mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38. nih.gov Studies suggest that terpenes like α-pinene, D-limonene, and myrcene (B1677589) can decrease the expression of these kinases. nih.gov The NF-κB pathway, a key transcriptional factor regulating pro-inflammatory mediators, is also a frequent target of anti-inflammatory molecules. nih.govmdpi.com Numerous studies indicate that the inhibitory effects of several terpenes on pro-inflammatory mediator production are mediated by the down-regulation of NF-κB expression or activity. nih.govmdpi.com This can involve reducing the translocation of NF-κB into the nucleus, the phosphorylation of I-κB and NF-κB, and NF-κB expression levels. mdpi.com

Recent research on terpinen-4-ol, a major component of tea tree oil, demonstrated that it significantly inhibited LPS-induced inflammatory cytokine expression in macrophages. mdpi.com This was found to involve the inhibition of mTOR phosphorylation, which regulates glutamine metabolism and increases cell oxidative phosphorylation levels, thereby improving inflammatory responses. mdpi.com

Terpenoids may also influence the activity of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), which play a crucial role in initiating innate immune responses and regulating inflammation. physiology.orgnih.govfrontiersin.org Balancing PRR responses in innate immune cells is critical for regulating interactions between innate and adaptive immunity and cytokines. nih.gov

Anticancer Research

Terpenoids are being investigated for their potential anticancer properties, exhibiting various mechanisms of action against cancer cells. researchgate.netresearchgate.netmdpi.comnih.gov These compounds can trigger different stages of cancer progression, including suppressing early tumorigenesis by inducing cell cycle arrest, inhibiting cancer cell differentiation, and activating apoptosis. nih.gov At later stages, certain terpenoids may inhibit angiogenesis and metastasis by modulating intracellular signaling pathways. nih.gov

Studies have demonstrated the anticancer activities of terpenoid phytochemicals in vitro and in vivo, with major mechanisms including inhibiting proliferation, inflammation, and metastasis, and promoting apoptosis. mdpi.com For example, terpinen-4-ol has shown promising antiproliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, lung, colorectal, pancreatic, prostate, and gastric cancers. researchgate.netnih.gov It has been shown to induce apoptosis by reducing mitochondrial membrane potential. researchgate.net Terpinen-4-ol has also demonstrated synergistic inhibitory effects on cancer cell proliferation when combined with certain chemotherapeutic agents. nih.gov

Research into the molecular mechanisms and signaling pathways through which terpenoids exert their anticancer effects is ongoing. nih.gov Terpenoids can induce mitochondria-related cell death through various processes, including apoptosis, pyroptosis, necroptosis, ferroptosis, autophagy, and necrosis. researchgate.net Signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK/JNK, and NF-κB have been implicated in terpenoid-induced cell death. researchgate.net

Analgesic Properties

Terpenes and terpenoids have also been explored for their analgesic properties. researchgate.netnih.gov These molecules present attractive biological properties such as analgesic and anticonvulsant activities. nih.gov

Academic research groups and pharmaceutical companies have patented the analgesic properties of terpenes for different types of pain, including arthritis, muscle, and joint pain. researchgate.net Some terpenes have shown satisfactory results in controlling chronic pain. researchgate.net While evidence suggests that specific terpenes, such as Myrcene, β-caryophyllene, Limonene, α-terpineol, Linalool, α-phellandrene, α-pinene, β-pinene, γ-terpinene, and α-humulene, possess analgesic properties, further research is needed to fully understand their underlying mechanisms of action. nih.gov One putative mechanism is that terpenes may influence the activity of cannabinoids or signaling from cannabinoid receptors, although conclusive evidence is currently lacking. nih.gov

Expectorant Action (General Research Context)

This compound, often administered in its hydrated form (this compound hydrate), has been historically recognized for its expectorant properties, primarily utilized to help loosen mucus and ease congestion associated with various respiratory conditions such as acute and chronic bronchitis, pneumonia, bronchiectasis, and chronic obstructive pulmonary disease (COPD). wikipedia.orgpharmacompass.comdrugbank.comwikidoc.org Its use dates back to the late nineteenth century. wikipedia.orgpharmacompass.comwikidoc.org

The mechanism by which this compound hydrate (B1144303) exerts its expectorant effect is understood to involve a direct action on the bronchial secretory cells located in the lower respiratory tract. wikipedia.orgpharmacompass.comdrugbank.comwikidoc.org This action is believed to liquefy bronchial secretions, thereby facilitating their elimination. wikipedia.orgpharmacompass.comdrugbank.comwikidoc.org this compound hydrate is thought to increase the volume of fluid in the respiratory tract, which in turn enhances the flow and clearance of local irritants and reduces the viscosity of mucus. pharmacompass.comdrugbank.comnih.gov Some research suggests that expectorants like this compound hydrate may stimulate the mucous membranes in the bronchi, promoting the production of more watery mucus. patsnap.com This dilution of thicker mucus aids in loosening phlegm, making it easier to expel through coughing. patsnap.com The increased secretion also contributes to lubricating the airways, potentially reducing irritation. patsnap.com

While the exact cellular and molecular pathways are areas of ongoing research, the general context of its expectorant action involves influencing the properties and volume of respiratory tract fluid. Early physiological investigations, such as those by Lépine in 1855, noted that this compound hydrate acted upon mucous membranes in a manner similar to oil of turpentine. wikipedia.orgwikidoc.org

Research in animal models has also explored the effects of this compound hydrate on lung mechanics and secretions. For instance, studies in rats administered Paraquat (B189505) dichloride to induce lung damage have investigated the ameliorative effects of this compound hydrate. In one study, this compound hydrate (50 mg/kg, administered via stomach tube once daily for 2-3 days) was shown to inhibit the increase in pulmonary resistance observed in this model. medchemexpress.combvs.hn This suggests a potential effect on airway function related to mucus or inflammation. While some expectorants are thought to have ciliostimulatory effects, published reports specifically on the efficacy of this compound hydrate in clinical trials for this mechanism appear limited in the general research context. rima.org

The historical use and proposed mechanism align with the general understanding of expectorants as agents that increase bronchial secretion and enhance the expulsion of mucus. patsnap.com Despite its long history of use, some regulatory bodies have raised questions regarding the adequacy of data to establish the general recognition of its safety and effectiveness in the context of modern pharmaceutical standards. wikipedia.orgpharmacompass.comwikidoc.org Nevertheless, research into compounds with expectorant properties, including terpenoids, continues within the broader study of respiratory physiology and pharmacology.

Data from a study investigating the effects of various expectorants on Paraquat dichloride-induced lung changes in rats provides some experimental context for the activity of this compound hydrate:

ExpectorantDose (mg/kg)Administration RouteDuration (days)Effect on Pulmonary Resistance IncreaseEffect on Pulmonary Surfactant Activity Decrease
This compound Hydrate50Oral (stomach tube)2-3PreventedNot specified in relation to prevention
Glyceryl Guaiacolate6Oral (stomach tube)2-3Not specified in relation to preventionNot specified in relation to prevention
Anise Oil0.3 ml/kgOral (stomach tube)2-3PreventedNot specified in relation to prevention
Ammonium Chloride100Oral (stomach tube)2-3PreventedPrevented
Potassium Iodide100Oral (stomach tube)2-3PreventedPrevented

Note: This table summarizes specific findings from a particular animal study and should be interpreted within that research context. bvs.hn

Research on terpenoids more broadly indicates a wide range of biological activities, and many are found in plants known for their traditional medicinal uses, including those related to respiratory ailments. nih.gov The study of these natural compounds, including monoterpenes like this compound, contributes to the understanding of potential therapeutic agents for conditions involving mucus hypersecretion and impaired mucociliary clearance.

Structure Activity Relationship Sar Studies of Terpin and Its Analogues

Computational Approaches in SAR Analysis

Computational approaches play a significant role in modern SAR analysis, enabling researchers to predict and understand the relationship between molecular structure and biological activity without necessarily requiring detailed structural information about the biological target pharmacologymentor.commdpi.com. These methods are particularly valuable in drug discovery and optimization, contributing to a faster and more cost-effective process eurekaselect.com.

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that utilizes mathematical models to quantitatively describe the relationship between molecular structure and biological activity pharmacologymentor.compci.nic.in. Computational methods can be used to characterize chemicals at the molecular structure level and in terms of their physicochemical properties, which are ultimately linked to biological activity oup.com. Techniques like molecular dynamics simulations and virtual screening are explored approaches in computational drug discovery, providing potential hit and lead compounds for further optimization eurekaselect.com.

Influence of Structural Modifications on Biological Activity

Structural modifications to a molecule can significantly impact its biological activity studysmarter.co.uk. SAR studies aim to identify the specific structural features responsible for desired activity and those that can be altered to enhance properties like potency and selectivity pharmacologymentor.com. For terpenes, which are a class of natural products, structural modifications have been explored to develop new anti-inflammatory drugs, assessing how changes in their structures affect their anti-inflammatory effects nih.gov.

While specific detailed research findings on structural modifications of terpin (B149876) and their direct influence on its historical expectorant activity are not extensively detailed in the provided search results, the general principles of SAR on terpenes highlight the importance of such modifications. Studies on other compound classes, such as dihydro-β-agarofuran sesquiterpenes and antiestrogens, demonstrate how alterations like the introduction of functional groups (e.g., hydroxyl groups) or changes in substituent patterns can influence receptor affinity and antagonist activity acs.orgnih.gov. Oxidized derivatives of marine alkaloids have also shown greater activity compared to their reduced counterparts, illustrating the impact of oxidation state on biological effect core.ac.uk.

Correlation of Physicochemical Properties with Biological Activity

The physicochemical properties of a molecule are intrinsically linked to its biological activity and its interactions within biological systems oup.comnih.gov. Understanding the correlation between these properties and biological activity is a key aspect of SAR and QSAR studies scribd.compjoes.com. Properties such as solubility, lipophilicity (often represented by log P), molecular weight, and the presence of specific functional groups can influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets nih.govdanaher.com.

Quantitative Structure-Activity Relationship (QSAR) models often incorporate physicochemical parameters to build predictive models of biological activity pci.nic.in. Studies on other compound classes have shown strong correlations between physicochemical properties and biological activity. For instance, the analysis of thymidine (B127349) compounds attached to quinolinedione derivatives revealed a strong relationship between their physicochemical properties and their activity as substrates for a specific enzyme mdpi.com. Similarly, studies on antimalarial compounds have explored the correlation between properties like the number of aromatic rings and basic nitrogen atoms with antimalarial activity nih.gov.

Advanced Research Methodologies and Techniques

Analytical Chemistry Techniques in Terpin (B149876) Research

Analytical chemistry provides the foundational tools for the qualitative and quantitative assessment of this compound. These methods are crucial for purity assessment, identification in natural extracts, and detailed structural analysis.

Chromatographic Methods (e.g., GC-FID, GC-MS, HPLC)

Chromatographic techniques are indispensable for separating this compound from complex matrices, such as essential oils or reaction mixtures. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by gas chromatography. cannabissciencetech.comantpedia.com In GC, the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. cannabissciencetech.com

Flame Ionization Detection (FID): GC coupled with a flame ionization detector (GC-FID) is a robust technique for quantifying organic compounds like this compound. cannabissciencetech.com The FID generates a current proportional to the amount of carbon atoms combusted in a hydrogen-air flame, allowing for accurate quantification. cannabissciencetech.com

Mass Spectrometry (MS): When coupled with a mass spectrometer (GC-MS), GC provides not only separation but also identification. The mass spectrometer fragments the eluted compounds and provides a unique mass spectrum that acts as a molecular fingerprint. nih.gov

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile terpenes, HPLC can be employed for less volatile derivatives or when derivatization is used to enhance detection. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Table 1: Representative GC Conditions for Terpene Analysis.
ParameterConditionPurpose
Columne.g., 30 m x 0.25 mm, 0.25 µm film thickness (e.g., EL-5)Separates individual terpenes based on polarity and boiling point. cannabissciencetech.com
Carrier GasHelium or NitrogenTransports the vaporized sample through the column. chemicalslearning.com
Injector Temperature~250-270°CEnsures rapid vaporization of the sample upon injection. chemicalslearning.comdrugfuture.com
Oven Temperature Programe.g., Initial temp 75°C, ramp to 200°CAllows for the separation of compounds with a wide range of boiling points. antpedia.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Quantifies (FID) or identifies and quantifies (MS) the separated compounds. cannabissciencetech.com

Spectroscopic Methods (e.g., NMR, Mass Spectrometry, UV-Vis, FTIR)

Spectroscopic methods are vital for the structural elucidation of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. chemicalbook.comguidechem.com ¹H NMR and ¹³C NMR spectra can confirm the number and connectivity of hydrogen and carbon atoms, respectively, which is essential for verifying the structure of this compound.

Mass Spectrometry (MS): MS determines the molecular weight of this compound and provides information about its structure through fragmentation patterns. spectrabase.com The molecular ion peak confirms the molecular mass, while fragment ions suggest the presence of specific structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule. chemicalbook.com For this compound, the FTIR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H (hydroxyl) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions. This compound, being a saturated diol, does not possess chromophores that absorb significantly in the UV-Vis range, making this technique less informative for direct structural analysis but potentially useful if derivatized with a UV-active group.

Table 2: Characteristic Spectral Data for this compound Monohydrate.
TechniqueObserved Data/SignalsInterpretation
¹H NMR (DMSO-d6)Signals corresponding to methyl protons and methylene (B1212753) protons in the cyclohexane (B81311) ring.Confirms the hydrogen environment in the molecule. chemicalbook.com
¹³C NMR (DMSO-d6)Signals for methyl carbons, methylene carbons, and quaternary carbons bearing hydroxyl groups.Confirms the carbon skeleton of the this compound molecule. guidechem.com
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of this compound (anhydrous). Fragmentation pattern showing loss of water and methyl groups.Confirms molecular mass and provides structural clues. spectrabase.com
FTIR (KBr disc)Broad peak ~3400 cm⁻¹ (O-H stretch), peaks ~2950 cm⁻¹ (C-H stretch), peak ~1130 cm⁻¹ (C-O stretch).Identifies the presence of hydroxyl and alkane functional groups. chemicalbook.com

Hybrid Analytical Techniques (e.g., GC-MS, LC-MS)

Hybrid, or hyphenated, techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, offering a comprehensive analysis in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile compounds like this compound found in complex mixtures. nih.gov GC separates the components, which are then directly introduced into the mass spectrometer for immediate identification based on their mass spectra. This allows for the unambiguous identification of this compound even in trace amounts.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives of this compound or for analyses where thermal degradation in a GC is a concern, LC-MS is the preferred method. It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

Computational and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of molecules like this compound at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational dynamics, its interaction with biological systems, and its transport properties.

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) that the this compound molecule can adopt and their relative stabilities.

Interaction with Membranes: Researchers use MD simulations to study how terpenes interact with and permeate through biological membranes. nih.govnih.govchemrxiv.orgacs.orgresearchgate.net Such studies can predict the passive transport of this compound across cell membranes, which is crucial for understanding its bioavailability and mechanisms of action. chemrxiv.orgresearchgate.net The simulations can reveal how this compound orients itself within the lipid bilayer and its effect on membrane properties. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Model Membrane.
ParameterTypical Value/SettingPurpose
Force Fielde.g., CHARMM, GROMOSDescribes the potential energy of the system and governs the interactions between atoms. chemrxiv.org
Membrane Modele.g., DPPC, POPC bilayerRepresents a simplified biological cell membrane.
Solvent Modele.g., TIP3P waterExplicitly models the aqueous environment.
Simulation TimeNanoseconds (ns) to Microseconds (µs)Determines the timescale of the molecular motions being observed.
Temperature/Pressure310 K / 1 barSimulates physiological conditions.
AnalysisPermeability coefficient, potential of mean force (PMF), orientation analysisQuantifies the ease of membrane crossing and characterizes the interaction. chemrxiv.orgacs.org

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

Binding Mode Prediction: Docking algorithms can place this compound into the active site of a target enzyme or receptor, predicting its binding conformation and interactions with key amino acid residues. This can help hypothesize a molecular mechanism of action.

Virtual Screening: This technique uses docking to screen large libraries of compounds against a specific protein target. While not typically used to screen this compound itself, the methodology can be applied to identify potential protein targets for this compound by docking it against a panel of known protein structures. mdpi.com Studies on other monoterpenes have used this approach to evaluate their inhibitory potential against enzymes involved in inflammation, such as cyclooxygenases (COX-1, COX-2) and lipoxygenase (5-LOX). mdpi.comnih.gov The binding energy calculated from docking can provide an estimate of the binding affinity. researchgate.netresearchgate.netsaudijournals.com

Table 4: Illustrative Molecular Docking Results for Monoterpenes against an Inflammatory Enzyme Target (e.g., COX-2).
CompoundPredicted Binding Energy (kcal/mol)Potential Interacting Residues
This compound (Hypothetical)-5.0 to -7.0Hydrophobic residues (e.g., Leu, Val, Ile), Polar residues (e.g., Ser, Thr) via hydrogen bonds
Limonene-6.58 (against PLA2)Interactions within the enzyme's active site. mdpi.com
Menthol (B31143)-6.57 (against PLA2)Interactions within the enzyme's active site. mdpi.com
α-Pinene-5.2 (against NOS)Interactions within the enzyme's active site. saudijournals.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies. These calculations can provide profound insights into the stability, reactivity, and spectroscopic properties of a compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. By identifying physicochemical properties or theoretical molecular descriptors that correlate with a compound's activity, QSAR can guide the design of new molecules with enhanced efficacy and screen virtual libraries to prioritize candidates for synthesis and testing.

Specific QSAR models developed to predict the expectorant activity of this compound have not been reported in the scientific literature. However, QSAR studies have been conducted on the broader class of terpenes and their derivatives for various other biological activities, such as analgesic, anticonvulsant, and antimycobacterial effects.

These studies typically involve the following steps:

Data Set Collection: A series of related terpene compounds with measured biological activity is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For example, a QSAR study on terpene derivatives identified that the presence of hydroxyl (-OH) groups and specific molecular fragments like menthol or borneol residues significantly contributed to their analgesic action. While not directly related to respiratory effects, these findings illustrate how the QSAR approach can pinpoint specific structural features that govern a biological outcome. A similar methodology could theoretically be applied to develop a predictive model for the expectorant activity of this compound and related monoterpenoids, which could help in designing new, potentially more effective mucoactive agents.

Table 6.2.4: Conceptual Framework for a this compound-Based QSAR Model

Component Description Example Descriptors for this compound/Terpenoids
Biological Activity The dependent variable (Y); the property to be predicted.Expectorant efficacy (e.g., measured by change in mucus viscosity or volume).
Structural Descriptors The independent variables (X); calculated properties of the molecules.Lipophilicity: LogPElectronic: Dipole moment, Partial charges on oxygen atomsTopological: Molecular connectivity indicesSteric/Size: Molecular weight, Molar volume
Mathematical Model The equation relating descriptors to activity.Activity = c₀ + c₁(LogP) + c₂(Dipole Moment) + ... + error
Validation Metrics Statistical measures of the model's accuracy and predictive power.Correlation coefficient (R²), Cross-validated R² (Q²), External validation (Pred_R²)

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This approach is crucial in early-stage drug discovery as it allows for the screening of large numbers of molecules to identify candidates with favorable drug-like properties, thereby reducing the time and cost associated with experimental testing.

A specific, published ADMET profile for this compound is not available. However, the ADMET properties of this compound can be estimated based on its physicochemical characteristics and by comparison with other monoterpenoids. Numerous software platforms and web-based tools (e.g., ADMETlab 2.0, pkCSM, SwissADME) are available to perform these predictions. These tools utilize vast databases of experimental data to build models that predict properties based on a compound's chemical structure.

For a monoterpenoid like this compound, key ADMET parameters that would be evaluated include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (Caco-2). Given its relatively small size and moderate lipophilicity, this compound would likely be predicted to have good oral absorption.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are assessed. Monoterpenoids often exhibit variable PPB, and their ability to cross the BBB is a key consideration for CNS-acting drugs, though less critical for an expectorant.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is a primary focus. Models can predict whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6), which is critical for anticipating drug-drug interactions.

Excretion: Properties such as total clearance are estimated to understand how quickly the compound is removed from the body.

Toxicity: A wide range of toxicological endpoints can be predicted, including potential for hepatotoxicity, cardiotoxicity, and mutagenicity (Ames test).

Computational studies on large libraries of monoterpenoids have shown that properties like high lipophilicity can be a limiting factor for clinical development, underscoring the importance of in silico screening to identify candidates with balanced ADMET profiles.

Table 6.2.5: Representative ADMET Parameters for In Silico Prediction

Category Parameter Significance in Drug Development
Absorption Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityAn in vitro model for predicting intestinal permeability.
Distribution Plasma Protein Binding (PPB)Affects the amount of free drug available to exert its effect.
Blood-Brain Barrier (BBB) PermeabilityDetermines if the compound can enter the central nervous system.
Metabolism CYP450 Substrate/InhibitorPredicts potential for drug-drug interactions and metabolic clearance pathways.
Excretion Total Clearance (CL)Indicates the rate of removal of the drug from the body.
Toxicity Ames MutagenicityScreens for potential to cause genetic mutations.
HepatotoxicityPredicts the risk of drug-induced liver injury.

In Vitro and In Vivo Pharmacological Studies

Cell-Based Assays

In vitro cell-based assays are fundamental tools in pharmacology for studying the effects of a compound on cells grown in a controlled laboratory setting. These assays can provide critical information on a drug's mechanism of action, efficacy, and potential cytotoxicity. For an expectorant like this compound, relevant in vitro models would typically involve human respiratory tract cells to assess effects on mucus production and secretion.

Specific studies detailing the use of modern cell-based assays to evaluate the expectorant activity of this compound are not prominent in contemporary scientific literature. Historically, its mechanism was deduced from broader physiological observations rather than specific cellular assays.

However, a hypothetical cell-based assay to investigate this compound's activity would likely use one of the following models:

Human Bronchial Epithelial (HBE) Cell Cultures: Primary HBE cells or immortalized cell lines (like BEAS-2B) can be grown at an air-liquid interface (ALI). This technique allows the cells to differentiate into a pseudostratified epithelium that includes mucus-producing goblet cells and ciliated cells, closely mimicking the lining of the human airway.

Co-culture Systems: Models that combine epithelial cells (e.g., Caco-2) with mucus-producing cells (e.g., HT29-MTX) can be used to study interactions with the mucus layer.

In such a system, researchers could apply this compound to the cell cultures and measure several key endpoints to evaluate its expectorant and mucoactive properties.

Table 6.3.1: Potential Endpoints for Cell-Based Assays of this compound

Endpoint Method of Measurement Hypothesized Effect of this compound
Mucin Gene Expression Quantitative PCR (qPCR) to measure mRNA levels of mucin genes (e.g., MUC5AC, MUC5B).Potential increase in mucin gene expression, leading to higher mucus production.
Mucin Protein Secretion Enzyme-Linked Immunosorbent Assay (ELISA) to quantify mucin protein in the apical secretions.Increased levels of secreted mucin protein.
Mucus Viscosity Microrheology or macrorheology techniques to measure the viscoelastic properties of the secreted mucus.Decrease in mucus viscosity, indicating a mucolytic or secretolytic effect.
Ciliary Beat Frequency (CBF) High-speed video microscopy to measure the rate of ciliary beating.Potential increase in CBF, which would enhance mucociliary clearance.
Ion Transport Ussing chamber experiments to measure changes in ion channel activity (e.g., CFTR, ENaC) that affect airway surface liquid hydration.Alteration in ion transport leading to increased hydration of the mucus layer.
Cell Viability Assays like MTT or PrestoBlue to assess mitochondrial activity and ensure the observed effects are not due to cytotoxicity.No significant decrease in cell viability at effective concentrations.

These modern in vitro approaches could provide detailed, mechanistic insights into the cellular effects of this compound, which were previously inferred from less direct observations.

Animal Models in Preclinical Research

Preclinical animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate before it can be tested in humans. For respiratory conditions, models are often designed to mimic key features of human diseases like bronchitis or chronic obstructive pulmonary disease (COPD), such as mucus hypersecretion and airway inflammation. Common animal species used for these studies include rats, mice, hamsters, and dogs.

While extensive modern preclinical data on this compound is limited, at least one study has investigated its effects in a rat model of chemically-induced lung injury. In this model, lung damage was induced by the administration of paraquat (B189505) dichloride, which leads to increased pulmonary resistance. Intragastric administration of this compound hydrate (B1144303) was shown to counteract this effect, suggesting a protective role in this specific context of lung injury.

To more directly assess the expectorant properties of this compound, researchers could employ animal models specifically developed to feature mucus hypersecretion. These models are typically induced by exposing animals to irritants such as sulfur dioxide, tobacco smoke, or lipopolysaccharide (LPS).

Table 6.3.2: Findings from a Preclinical Animal Study of this compound Hydrate

Study Parameter Description
Animal Model Wistar rats with lung damage induced by paraquat dichloride.
Intervention This compound hydrate (50 mg/kg) administered intragastrically once daily for 2-3 days.
Key Endpoints Measured Pulmonary resistance and pulmonary surfactant activity.
Reported Findings This compound hydrate treatment inhibited the increase in pulmonary resistance and the decrease in pulmonary surfactant activity caused by paraquat dichloride.

This finding, while specific to a chemical injury model, provides in vivo evidence of this compound's ability to mitigate certain aspects of pulmonary distress. Further studies in models that more closely replicate the mucus hypersecretion seen in bronchitis would be necessary to provide a more complete preclinical evaluation of its efficacy as an expectorant.

Evaluation of Efficacy and Mechanisms of Action

The primary therapeutic application of this compound hydrate has been as an expectorant for conditions involving excessive mucus production, such as acute and chronic bronchitis. Its mechanism of action is understood to be a direct effect on the respiratory tract.

Mechanism of Action

This compound hydrate is believed to exert its effects through two main actions:

Stimulation of Bronchial Secretion: It acts directly on the bronchial secretory cells in the lower respiratory tract. This stimulation is thought to increase the volume of respiratory fluid, effectively hydrating and thinning the viscous mucus.

Mucolytic Effect: By increasing the secretion of more watery mucus, this compound hydrate helps to liquefy and loosen tenacious phlegm. This change in mucus consistency makes it easier to remove from the airways via coughing (productive cough), thereby improving mucociliary clearance.

Some sources also suggest that this compound hydrate has a mild antiseptic effect on the pulmonary parenchyma, which could be beneficial in the context of respiratory infections.

Evaluation of Efficacy

Historically, this compound hydrate was widely used, particularly in the late 19th and 20th centuries. It was often formulated in elixirs, frequently in combination with antitussives like codeine. However, its place in modern medicine has been significantly curtailed.

In the 1990s, the U.S. Food and Drug Administration (FDA) reviewed the status of many over-the-counter ingredients, including this compound hydrate. The agency concluded that, based on the evidence available at the time, there were inadequate data to establish general recognition of the safety and effectiveness of this compound hydrate as an expectorant. This lack of sufficient evidence from well-controlled clinical trials led to its removal from marketed medications in the United States. While it may still be available through compounding pharmacies with a prescription, it is no longer a mainstream therapeutic agent. The historical use and perceived effectiveness of this compound were largely based on physiological observations and clinical experience rather than the rigorous, placebo-controlled studies required by modern regulatory standards.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of terpin in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves acid-catalyzed cyclization of α-terpineol. To optimize yield, researchers should:

  • Use controlled reaction conditions (e.g., sulfuric acid concentration at 5–10%, temperatures between 25–40°C) to minimize side reactions like dehydration .
  • Employ purification techniques such as column chromatography or recrystallization to isolate this compound from byproducts like limonene.
  • Validate purity via analytical methods (HPLC, GC-MS, or NMR) with reference to established spectral databases .
    • Key Consideration : Reproducibility requires detailed documentation of solvent ratios, catalyst purity, and reaction timelines .

Q. How can this compound’s physicochemical properties be systematically characterized for research purposes?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, focusing on methyl group resonances (δ 1.2–1.4 ppm) and cyclic ether protons (δ 3.5–4.0 ppm) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C).
  • Solubility Profiling : Test in polar (ethanol, water) and nonpolar solvents (hexane) to guide formulation studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from variability in experimental design:

  • Dosage Standardization : Compare studies using molar concentration (µM) rather than mass/volume units to account for molecular weight differences.
  • Cell Line Validation : Ensure cell models (e.g., RAW 264.7 macrophages) are authenticated via STR profiling to rule out cross-contamination .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, identifying outliers through funnel plots or Egger’s regression .
    • Case Study : A 2024 review highlighted inconsistent anti-inflammatory IC50_{50} values (5–50 µM) due to divergent LPS stimulation protocols .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with cyclooxygenase-2 (COX-2) or NF-κB, prioritizing poses with RMSD <2.0 Å .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of this compound-protein complexes under physiological conditions (310 K, 1 atm) .
  • Validation : Cross-reference computational predictions with mutagenesis assays (e.g., alanine scanning) to confirm critical binding residues .

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response relationships in heterogeneous datasets?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves using four-parameter logistic models (e.g., GraphPad Prism) to estimate EC50_{50} and Hill coefficients.
  • Bayesian Hierarchical Models : Account for inter-study variability by pooling data across labs, incorporating priors for instrument error rates .
  • Machine Learning : Train random forest classifiers to identify confounding variables (e.g., solvent type, incubation time) impacting bioactivity .

Methodological Best Practices

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and code in repositories like Zenodo or GitHub .
  • Ethical Compliance : For studies involving this compound derivatives, follow institutional guidelines for chemical safety and biosecurity (e.g., NIH Risk Group 1 protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpin
Reactant of Route 2
Terpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.